2-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-ol
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Overview
Description
The compound “2-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-ol” is an organic compound with the CAS Number: 2643368-11-8 . It has a molecular weight of 358.9740 . The IUPAC name for this compound is 2-(5-bromo-2-fluorophenyl)propan-2-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrFO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,1-2H3 . This indicates that the compound has a bromine, fluorine, and iodine atom attached to the phenyl group, and a propan-2-ol group attached to the phenyl group.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 358.9740 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data .Scientific Research Applications
BFIP has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biotechnology. In organic synthesis, BFIP has been used to synthesize a variety of compounds, including fluorinated polymers, heterocyclic compounds, and pharmaceuticals. In medicinal chemistry, BFIP has been used in the synthesis of various drugs, including anticoagulants and anti-cancer agents. In biotechnology, BFIP has been used in the production of enzymes and other proteins.
Mechanism of Action
The mechanism of action of BFIP is not well understood, but it is believed to involve the formation of a covalent bond between the bromine and fluorine atoms of the molecule and the oxygen atom of the substrate. This bond is then broken down by the enzyme, resulting in the release of the fluorine and bromine atoms and the formation of a new product.
Biochemical and Physiological Effects
BFIP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BFIP can inhibit the activity of certain enzymes, including cytochrome P450 enzymes and cyclooxygenases. In vivo studies have shown that BFIP can affect the metabolism of drugs and other compounds, as well as modulate the immune system.
Advantages and Limitations for Lab Experiments
BFIP has a number of advantages for use in lab experiments. It is relatively inexpensive and is easy to synthesize in large quantities. It is also stable and has a low boiling point, making it suitable for use in a variety of experiments. However, BFIP also has some limitations, including its potential to interfere with the activity of certain enzymes and its potential to cause side effects.
Future Directions
There are a number of potential future directions for the use of BFIP in scientific research. One potential application is in the development of new drugs, as BFIP has been shown to modulate the activity of certain enzymes. Another potential application is in the development of new enzymes and proteins, as BFIP has been used in the production of enzymes and other proteins. Additionally, BFIP could be used in the development of new synthetic methods, as it has been used in the synthesis of a variety of compounds. Finally, BFIP could be used in the development of new materials, as it has been used to synthesize fluorinated polymers and heterocyclic compounds.
Synthesis Methods
BFIP can be synthesized via a variety of methods, including the reaction of 2-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-oluoro-3-iodobenzene with 2-propanol in the presence of a base such as potassium carbonate. The reaction proceeds in a 1:1 ratio and is typically carried out at a temperature of 60-90°C. The reaction is complete in 1-2 hours and yields a product with a purity of 95-99%.
properties
IUPAC Name |
2-(5-bromo-2-fluoro-3-iodophenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFIO/c1-9(2,13)6-3-5(10)4-7(12)8(6)11/h3-4,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGFBFGQWWHQBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C(=CC(=C1)Br)I)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFIO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.97 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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